molecular formula C22H23ClN4O3 B11196653 N-(3-chloro-4-methoxyphenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide

Cat. No.: B11196653
M. Wt: 426.9 g/mol
InChI Key: WGAGSVSDXFSOOZ-UHFFFAOYSA-N
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Description

“N-(3-CHLORO-4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-CHLORO-4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylphenyl and chloromethoxyphenyl groups through various substitution reactions. Common reagents used in these steps include halogenating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(3-CHLORO-4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, “N-(3-CHLORO-4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE” may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. These studies can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests that it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties could make it useful in various applications, such as coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of “N-(3-CHLORO-4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(3-CHLORO-4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE” include other pyrimidine derivatives and aromatic amides. Examples might include:

  • N-(4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE
  • N-(3-CHLORO-4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}PROPIONAMIDE

Uniqueness

The uniqueness of “N-(3-CHLORO-4-METHOXYPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H23ClN4O3/c1-13-7-14(2)9-17(8-13)26-22-24-15(3)10-21(29)27(22)12-20(28)25-16-5-6-19(30-4)18(23)11-16/h5-11H,12H2,1-4H3,(H,24,26)(H,25,28)

InChI Key

WGAGSVSDXFSOOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)C)C

Origin of Product

United States

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